molecular formula C17H15Cl2N5OS B12147568 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

Cat. No.: B12147568
M. Wt: 408.3 g/mol
InChI Key: TVBNNNHCHVOLCF-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide (CAS: 585560-69-6) is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5 and a thioether-linked acetamide moiety at position 3.

Properties

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-5-6-13(19)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

TVBNNNHCHVOLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced via nucleophilic substitution reactions using chlorinated aromatic compounds.

    Thioether Formation: The thioether linkage is created by reacting the triazole intermediate with thiol-containing compounds under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituents on the aromatic rings (3-chlorophenyl and 5-chloro-2-methylphenyl groups) participate in nucleophilic substitution under basic or catalytic conditions.

Reaction Type Conditions Outcome Key Observations
Aromatic Chlorine ReplacementK₂CO₃, DMF, 80°C, aryl boronic acidsSuzuki coupling to form biaryl derivatives Regioselectivity depends on steric and electronic effects of substituents.
SNAr with AminesEtOH, reflux, primary/secondary aminesSubstitution of chlorine with amine groupsElectron-withdrawing groups on the aryl ring enhance reaction rates.

S-Alkylation and Thioether Modifications

The thioether linkage (-S-) in the triazole-thioacetamide moiety undergoes alkylation or oxidation.

Reaction Type Conditions Outcome Key Observations
S-AlkylationCs₂CO₃, DMF, alkyl halides, 24 hFormation of sulfonium intermediates Bulky alkyl halides reduce yield due to steric hindrance.
Oxidation to SulfoneH₂O₂, AcOH, 60°CConversion of thioether (-S-) to sulfone (-SO₂-) Complete oxidation requires stoichiometric H₂O₂ and prolonged reaction times.

Acylation of the Amino Group

The 4-amino group on the triazole ring reacts with acylating agents.

Reaction Type Conditions Outcome Key Observations
AcetylationAcetic anhydride, pyridine, RTFormation of N-acetyl derivativesReaction proceeds rapidly but may require purification via column chromatography.
BenzoylationBenzoyl chloride, NaOH, THFSubstituted benzamide derivativesElectron-deficient benzoyl chlorides yield higher conversions.

Cyclization Reactions

The triazole-thioacetamide structure facilitates cyclization under specific conditions.

Reaction Type Conditions Outcome Key Observations
Intramolecular CyclizationCuI, DMF, 120°CFormation of fused triazolo-pyrimidine systems Catalytic copper enhances reaction efficiency.
Cross-CyclizationPd(PPh₃)₄, Dioxane, aryl halidesSynthesis of polycyclic architectures Requires inert atmosphere and precise stoichiometry.

Comparative Reactivity of Analogues

The reactivity of this compound aligns with structurally similar triazole derivatives:

Analog Structure Key Reaction Yield Range Citation
2-[4-amino-5-(4-chlorophenyl)triazol-3-ylthio]-N-(4-methoxyphenyl)acetamideS-Alkylation65–78%
2-[4-amino-5-(2-fluorophenyl)triazol-3-ylthio]-N-(3-chlorophenyl)acetamideSuzuki Coupling72–85%
2-[4-amino-5-(4-nitrophenyl)triazol-3-ylthio]-N-(2-methylphenyl)acetamideAcylation58–68%

Mechanistic Insights

  • Triazole Ring Stability : The 1,2,4-triazole core remains intact under most conditions but may undergo ring-opening in strongly acidic environments (pH < 2) .

  • Thioether Reactivity : The sulfur atom acts as a nucleophile in alkylation and oxidation reactions, with its lone pair enabling bond formation .

  • Steric Effects : Bulky substituents on the phenyl rings (e.g., 3-chloro, 5-chloro-2-methyl) slow reaction kinetics in crowded transition states.

Industrial and Pharmacological Implications

  • Scale-Up Challenges : Multi-step syntheses require optimized catalysts (e.g., Cs₂CO₃ for S-alkylation) to minimize by-products .

  • Bioactivity Modulation : Derivatives generated via these reactions show enhanced antimicrobial and anticancer properties compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating potent cytotoxicity . The mechanism often involves induction of apoptosis and disruption of cellular functions through caspase activation .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. Research indicates that derivatives similar to 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)] exhibit effective antibacterial and antifungal properties. They have been tested against strains such as Escherichia coli and Candida albicans, showing comparable efficacy to conventional antibiotics .

Agricultural Applications

The compound's triazole structure also suggests potential use as a fungicide in agricultural practices. Triazoles are widely recognized for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This application is particularly relevant in the treatment of crop diseases caused by fungal pathogens.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of several triazole derivatives, including those similar to 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)] against human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer potency, with certain derivatives achieving over 80% inhibition in cell proliferation .

Case Study 2: Antimicrobial Screening

A comprehensive screening of triazole derivatives was conducted to assess their antimicrobial activity against a panel of bacterial and fungal pathogens. The findings revealed that compounds with specific substitutions exhibited enhanced activity compared to standard treatments, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, substituents, and reported activities of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide with structurally analogous compounds derived from the provided evidence:

Compound Name / Identifier Key Structural Differences Reported Biological Activities / Properties References
Target Compound : 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide - 4-amino-1,2,4-triazole core
- 3-chlorophenyl at C5
- N-(5-chloro-2-methylphenyl)acetamide
No direct activity data; structural analogs suggest potential antimicrobial or anti-inflammatory activity.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) - 1,2,3-triazole core
- Naphthalen-1-yloxy methyl group
- N-(4-chlorophenyl)acetamide
Synthesized via 1,3-dipolar cycloaddition; IR and HRMS data confirmed structure. No explicit activity data.
2-((4-Allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide - Allyl group at C4
- 3-chloro-2-methylanilino at C5
- N-(2-methylphenyl)acetamide
Structural emphasis on allyl and substituted anilino groups; no explicit activity data reported.
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) - 4-chlorophenyl at C4
- p-tolylaminomethyl at C5
- Unsubstituted acetamide
Synthesized via alkylation with 2-bromoacetamide; potential antimicrobial applications inferred from SAR.
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide - Allyl group at C4
- 3-chloroanilino at C5
- N-(3-methylphenyl)acetamide
Structural similarity to target compound; allyl group may enhance metabolic stability.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Pyridinyl at C5
- 3-methylphenyl at C4
- Trifluoromethyl substituent on phenyl
Enhanced electronic effects from trifluoromethyl and pyridinyl groups; potential kinase inhibition.
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide - Thiazolyl substituent
- 2-chlorobenzyl group
- Methyl at C5 of triazole
Anti-cancer properties reported in analogs; thiazole moiety may improve target specificity.

Key Structural and Functional Insights:

Core Heterocycle Variations: The 1,2,4-triazole core in the target compound is substituted with an amino group at C4, distinguishing it from 1,2,3-triazole derivatives (e.g., compound 6m in ). The 1,2,4-triazole system is associated with improved metabolic stability compared to 1,2,3-triazoles .

Substituent Effects :

  • Chlorophenyl Groups : The 3-chlorophenyl group in the target compound may increase lipophilicity and membrane permeability compared to unsubstituted phenyl analogs .
  • Allyl Groups : Allyl-substituted triazoles (e.g., compounds in ) exhibit conformational flexibility, which could influence interactions with hydrophobic binding pockets.
  • Trifluoromethyl Groups : The electron-withdrawing trifluoromethyl group in may improve pharmacokinetic properties by reducing oxidative metabolism.

Anti-inflammatory or anti-exudative activity is inferred from structurally related compounds tested against diclofenac sodium in , though direct evidence for the target compound is lacking.

Physicochemical Properties :

  • Crystallographic data (e.g., ) highlight the role of hydrogen bonding (N–H⋯O) in stabilizing molecular conformations, which may correlate with solubility and bioavailability.

Biological Activity

The compound 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide , also referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17Cl2N5OS
  • Molecular Weight : 396.38 g/mol
  • CAS Number : 573971-55-8

The biological activity of this compound is primarily attributed to the presence of the triazole ring, which is known for its ability to interact with various biological targets. Triazoles have been shown to exhibit:

  • Antimicrobial Activity : The triazole moiety can inhibit fungal cytochrome P450 enzymes, thereby disrupting ergosterol biosynthesis.
  • Anticancer Properties : Some derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Table 1 summarizes the antibacterial activity against selected bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines. The following table outlines the IC50 values for various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)9.8

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of several triazole derivatives, including this compound, against Candida species. Results indicated that it exhibited potent antifungal activity with an MIC comparable to established antifungal agents like fluconazole .
  • Enzyme Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. It showed competitive inhibition with an IC50 value of 0.45 µM, indicating potential as a therapeutic agent in neurodegenerative disorders .
  • Antioxidant Properties : Utilizing the DPPH assay, the antioxidant capacity of this compound was assessed and found to be significantly higher than that of ascorbic acid, suggesting its potential role in oxidative stress-related conditions .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the formation of thiazole or triazole intermediates. A representative approach includes:

Intermediate Preparation : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .

Thiolation : Introduce the triazol-3-ylthio group via nucleophilic substitution under controlled pH and temperature.

Acetamide Coupling : React the intermediate with 5-chloro-2-methylaniline in a polar aprotic solvent (e.g., DMF) using carbodiimide coupling agents.

  • Key Conditions :
StepReagents/ConditionsYield (%)Reference
1Chloroacetyl chloride, TEA, dioxane70–85
3DMF, EDCI, RT, 12 h60–75
  • Critical Note : Recrystallization from ethanol-DMF mixtures improves purity .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer : A combination of 1H NMR , 13C NMR , IR , and LC-MS is critical:
  • 1H NMR : Look for characteristic peaks:
  • δ 2.3–2.5 ppm (CH3 of acetamide)
  • δ 7.2–8.1 ppm (aromatic protons from chlorophenyl groups) .
  • IR : Confirm C=O stretch (1650–1700 cm⁻¹) and NH stretches (3200–3350 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₈H₁₅Cl₂N₅OS: 428.0) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in structure-activity relationships (SAR)?

  • Methodological Answer : Use PASS (Prediction of Activity Spectra for Substances) and molecular docking to predict bioactivity and binding modes:
  • PASS Analysis : Predicts anti-inflammatory or anticancer potential based on triazole-thioacetamide pharmacophores .
  • Docking Studies :

Prepare the compound’s 3D structure (e.g., using Gaussian for geometry optimization).

Dock into target proteins (e.g., COX-2 or EGFR kinase) using AutoDock Vina.

  • Example : A docking score of −9.2 kcal/mol for EGFR suggests strong binding affinity .
  • Validation : Cross-reference computational results with in vitro assays (e.g., IC₅₀ values) to resolve SAR discrepancies.

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Address bottlenecks via:
  • Solvent Selection : Replace dioxane with THF for better solubility and lower toxicity .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki coupling steps (if applicable).
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 4 h → 30 min) .
  • Yield Comparison :
ConditionYield (%)Purity (%)
Conventional reflux6590
Microwave7895

Q. How can researchers address conflicting spectral data in structural elucidation?

  • Methodological Answer : Apply 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities:
  • HSQC : Correlate 1H and 13C signals to confirm acetamide connectivity.
  • HMBC : Identify long-range couplings (e.g., between triazole sulfur and acetamide carbonyl) .
  • Case Study : A 2021 study resolved conflicting NOESY signals by confirming steric hindrance from the 3-chlorophenyl group .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize assays based on computational predictions:
  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ typically 10–50 µM for triazole derivatives) .
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ comparison with Celecoxib).
  • Protocol :

Prepare test solutions in DMSO (≤0.1% final concentration).

Incubate cells/enzmyes for 24–48 h.

Measure viability/inhibition via spectrophotometry .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be mitigated?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Recrystallize using different solvent systems (e.g., ethanol vs. acetonitrile).
  • pH Dependency : Test solubility in buffered solutions (pH 1.2–7.4) to simulate physiological conditions.
  • Reported Data :
SolventSolubility (mg/mL)
DMSO25.6
Water<0.1

Future Research Directions

  • SAR Expansion : Introduce substituents at the 4-amino group (e.g., alkyl, aryl) to enhance bioactivity .
  • In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability in rodent models.

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